Cas no 51659-95-1 (3(2H)-Pyridazinone, 4,5-dichloro-2-propyl-)

Technical Introduction: 3(2H)-Pyridazinone, 4,5-dichloro-2-propyl-, is a heterocyclic compound featuring a pyridazinone core substituted with chlorine atoms at the 4 and 5 positions and a propyl group at the 2 position. This structure imparts unique reactivity and stability, making it valuable in synthetic chemistry, particularly as an intermediate in agrochemical and pharmaceutical applications. The dichloro substitution enhances electrophilic character, facilitating further functionalization, while the propyl group contributes to lipophilicity, influencing solubility and binding properties. Its well-defined molecular framework ensures consistent performance in targeted reactions, such as nucleophilic substitutions or cross-coupling processes. Suitable for research and industrial use, it offers precise control in the synthesis of complex molecules.
3(2H)-Pyridazinone, 4,5-dichloro-2-propyl- structure
51659-95-1 structure
Product Name:3(2H)-Pyridazinone, 4,5-dichloro-2-propyl-
CAS No:51659-95-1
MF:C7H8Cl2N2O
MW:207.05721950531
CID:361717
PubChem ID:10655922
Update Time:2025-06-07

3(2H)-Pyridazinone, 4,5-dichloro-2-propyl- Chemical and Physical Properties

Names and Identifiers

    • 3(2H)-Pyridazinone, 4,5-dichloro-2-propyl-
    • 4,5-dichloro-2-propylpyridazin-3-one
    • SCHEMBL9234092
    • 4,5-dichloro-2-propyl-pyridazin-3-one
    • 4,5-Dichloro-2-propylpyridazin-3(2H)-one
    • 4,5-dichloro-2-n-propyl-3(2H)pyridazinone
    • 51659-95-1
    • AKOS008715991
    • DTXSID00443059
    • NVUOGFPKKSAHIM-UHFFFAOYSA-N
    • Inchi: 1S/C7H8Cl2N2O/c1-2-3-11-7(12)6(9)5(8)4-10-11/h4H,2-3H2,1H3
    • InChI Key: NVUOGFPKKSAHIM-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=NN(C1=O)CCC)Cl

Computed Properties

  • Exact Mass: 206.00154
  • Monoisotopic Mass: 206.0013683g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 32.7Ų

Experimental Properties

  • PSA: 32.67

3(2H)-Pyridazinone, 4,5-dichloro-2-propyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM521486-1g
4,5-Dichloro-2-propylpyridazin-3(2H)-one
51659-95-1 97%
1g
$381 2023-03-07

Additional information on 3(2H)-Pyridazinone, 4,5-dichloro-2-propyl-

4,5-Dichloro-2-Propyl-3(2H)-Pyridazinone (CAS No. 51659-95-1): An Overview of Its Structure, Properties, and Applications

4,5-Dichloro-2-propyl-3(2H)-pyridazinone (CAS No. 51659-95-1) is a synthetic compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound belongs to the class of pyridazinones, which are characterized by their six-membered ring containing two nitrogen atoms and one oxygen atom. The presence of chlorine and propyl substituents on the pyridazinone ring imparts unique chemical and biological properties to this molecule.

The structure of 4,5-dichloro-2-propyl-3(2H)-pyridazinone is well-defined and can be represented by the molecular formula C9H10Cl2N2O. The compound features a central pyridazinone ring with two chlorine atoms at the 4 and 5 positions and a propyl group at the 2 position. This arrangement contributes to its stability and reactivity, making it a valuable intermediate in various chemical syntheses.

In terms of physical properties, 4,5-dichloro-2-propyl-3(2H)-pyridazinone is a solid at room temperature with a melting point ranging from 100 to 105°C. It is sparingly soluble in water but exhibits good solubility in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). These solubility characteristics make it suitable for use in a wide range of experimental conditions.

The chemical reactivity of 4,5-dichloro-2-propyl-3(2H)-pyridazinone is influenced by its functional groups. The presence of the pyridazinone ring provides opportunities for nucleophilic substitution reactions, while the chlorine atoms can undergo various substitution and elimination reactions. These properties make it a versatile building block for the synthesis of more complex molecules.

In recent years, 4,5-dichloro-2-propyl-3(2H)-pyridazinone has been extensively studied for its potential applications in pharmaceutical research. One notable area of interest is its use as an intermediate in the synthesis of antimicrobial agents. Research has shown that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a study published in the *Journal of Medicinal Chemistry* reported that certain derivatives of 4,5-dichloro-2-propyl-3(2H)-pyridazinone demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a common cause of hospital-acquired infections.

Beyond antimicrobial applications, 4,5-dichloro-2-propyl-3(2H)-pyridazinone has also been explored for its potential as an anti-inflammatory agent. Inflammatory diseases such as arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation, which can lead to tissue damage and functional impairment. Studies have shown that certain derivatives of this compound possess anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX).

The pharmacological profile of 4,5-dichloro-2-propyl-3(2H)-pyridazinone has also been investigated in preclinical studies. These studies have demonstrated that the compound exhibits good oral bioavailability and favorable pharmacokinetic properties. Additionally, it has shown low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent.

In the context of drug discovery, 4,5-dichloro-2-propyl-3(2H)-pyridazinone serves as a valuable starting point for the design and synthesis of novel compounds with improved biological activity. High-throughput screening techniques have identified several derivatives with enhanced potency and selectivity for specific targets. For instance, researchers at a leading pharmaceutical company have developed a series of 4,5-dichloro-2-propyl-3(2H)-pyridazinone derivatives that show promising activity against cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.

The environmental impact of 4,5-dichloro-2-propyl-3(2H)-pyridazinone is another important consideration. While the compound itself is not classified as hazardous or toxic under current regulations, its use in industrial processes requires careful management to prevent environmental contamination. Efforts are ongoing to develop more sustainable synthesis methods that minimize waste and reduce the environmental footprint associated with its production.

In conclusion, 4,5-dichloro-2-propyl-3(2H)-pyridazinone (CAS No. 51659-95-1) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it an attractive intermediate for the synthesis of novel compounds with diverse biological activities. Ongoing research continues to uncover new applications and optimize its use in pharmaceutical development, highlighting its importance as a valuable tool in modern chemistry.

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